molecular formula C14H13N5O2 B4420820 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4420820
M. Wt: 283.29 g/mol
InChI Key: LYKZSIQRKIXZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H13N5O2 and its molecular weight is 283.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.10692467 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, potential medicinal uses, and methods for its synthesis .

Mechanism of Action

Target of Action

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential therapeutic effects in treating Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can help increase the concentration of acetylcholine, a neurotransmitter, thereby improving cognitive function in Alzheimer’s patients .

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the brain . This can help improve communication between nerve cells in the brain, which is often impaired in Alzheimer’s disease .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By inhibiting cholinesterase enzymes, it prevents the degradation of acetylcholine, a key neurotransmitter in this pathway . This leads to enhanced cholinergic transmission, which can help alleviate the cognitive symptoms of Alzheimer’s disease .

Pharmacokinetics

These properties can impact the bioavailability of the compound and its ability to reach its target in the brain .

Result of Action

The inhibition of cholinesterase enzymes by this compound leads to an increase in acetylcholine levels in the brain . This can result in improved cognitive function in Alzheimer’s patients, as acetylcholine is a key neurotransmitter involved in learning and memory .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the synthesis and stability of the compound . Additionally, the compound’s antibacterial activity has been shown to vary against different bacterial strains, suggesting that the biological environment can also impact its efficacy .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-19-14-10(7-17-19)13(15-8-16-14)18-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-8H,4-5H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKZSIQRKIXZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.